8-Methylisoquinoline-5-sulfonic acid
Description
Contextualization within the Isoquinoline (B145761) Sulfonic Acid Class
The isoquinoline sulfonic acid class of compounds are derivatives of isoquinoline, which is a structural isomer of quinoline (B57606). This class is characterized by the presence of one or more sulfonic acid (-SO₃H) groups attached to the isoquinoline ring system. The addition of a sulfonic acid group significantly alters the physicochemical properties of the parent isoquinoline molecule.
Key properties imparted by the sulfonic acid group include:
Increased Acidity: The sulfonic acid moiety is a strong acid group.
Enhanced Water Solubility: The polarity of the sulfonic acid group generally increases the solubility of the compound in aqueous solutions.
Coordination Chemistry: The presence of the nitrogen atom in the isoquinoline ring and the oxygen atoms of the sulfonate group allows these molecules to act as ligands, forming complexes with metal ions.
The specific placement of substituents, such as the methyl group in 8-Methylisoquinoline-5-sulfonic acid, provides steric and electronic modifications that can fine-tune the molecule's reactivity, selectivity, and biological activity compared to the parent isoquinoline-5-sulfonic acid.
Research Significance and Scope of Investigation
The primary area of research significance for this compound appears to be its role as a chemical intermediate. It is primarily derived from its precursor, 8-methylquinoline-5-sulfonyl chloride, through hydrolysis. The sulfonyl chloride itself is a reactive compound used to synthesize a variety of sulfonamides and other derivatives.
The investigation into this compound and its precursors is linked to the broader interest in substituted quinolines and isoquinolines, which are core structures in many biologically active compounds and functional materials. Research into versatile synthesis methods for substituted isoquinolines is active, aiming to create diverse molecular libraries for screening in drug discovery and materials science. While direct research on the biological or material properties of this compound is limited in published literature, its precursor provides a platform for creating more complex molecules for such applications.
Compound Data Tables
The following tables provide key information for this compound and its direct precursor.
Table 1: Properties of 8-Methylisoquinoline-5-sulfonyl chloride This table is interactive. Click on the headers to sort.
| Property | Value |
|---|---|
| Compound Name | 8-methylquinoline-5-sulfonyl chloride |
| CAS Number | 120164-05-8 scbt.com |
| Molecular Formula | C₁₀H₈ClNO₂S scbt.comcalpaclab.com |
| Molecular Weight | 241.69 g/mol scbt.comcalpaclab.com |
| Primary Use | Chemical intermediate in synthesis scbt.com |
Structure
3D Structure
Properties
IUPAC Name |
8-methylisoquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-2-3-10(15(12,13)14)8-4-5-11-6-9(7)8/h2-6H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSCMJRFIVXGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization of 8 Methylisoquinoline 5 Sulfonic Acid
Advanced Synthetic Routes to the Core Scaffold
The construction of the 8-methylisoquinoline-5-sulfonic acid scaffold can be approached through two primary strategies: direct, regioselective sulfonation of the pre-formed methylated isoquinoline (B145761) or building the molecule from precursors where the key functional groups are already in place or are introduced via transformations.
Regioselective Sulfonation Approaches for Methylated Isoquinolines
The direct sulfonation of the isoquinoline ring system is a well-established method that predominantly yields the 5-sulfonic acid derivative. This regioselectivity is a key advantage in synthesizing the target compound.
The reaction of isoquinoline with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures leads to the formation of isoquinoline-5-sulfonic acid in good yield. thieme-connect.de This process is based on electrophilic aromatic substitution, where the C5 position is electronically favored for attack. It is anticipated that applying this methodology to 8-methylisoquinoline (B3029354) would similarly result in regioselective sulfonation at the C5 position, yielding this compound. The methyl group at the C8 position is not expected to alter the inherent regioselectivity of the sulfonation reaction at C5.
Table 1: General Conditions for Sulfonation of Isoquinoline
| Reactant | Reagent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isoquinoline | Oleum | 95 °C | Isoquinoline-5-sulfonic acid | 61% | thieme-connect.de |
Precursor-Based Synthesis and Functional Group Transformations
An alternative to direct sulfonation involves constructing the isoquinoline ring from acyclic precursors. This approach offers flexibility in introducing various substituents onto the heterocyclic system. Syntheses like the Pomeranz-Fritsch or the Bischler-Napieralski reaction are foundational methods for creating the isoquinoline skeleton. For this compound, this would involve starting with appropriately substituted benzene (B151609) derivatives, such as 2-methyl-5-sulfonated benzaldehydes or phenethylamines, and cyclizing them to form the desired isoquinoline core.
Another strategy involves the transformation of functional groups on a pre-existing isoquinoline scaffold. For instance, a precursor molecule like 5-amino-8-methylisoquinoline could potentially be converted to the target sulfonic acid via a Sandmeyer-type reaction, involving diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst.
Synthesis of this compound Derivatives
The sulfonic acid moiety is a versatile functional group that serves as a gateway to a variety of important derivatives, most notably sulfonyl chlorides and sulfonamides. Further functionalization can also be achieved on the isoquinoline ring itself.
Formation of Sulfonyl Chlorides and Sulfonamides
The conversion of a sulfonic acid to a sulfonyl chloride is a crucial step for synthesizing sulfonamides. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent.
8-Methylisoquinoline-5-sulfonyl chloride can be prepared from the corresponding sulfonic acid. A common method for this conversion on related heterocyclic systems involves the use of chlorosulfonic acid. nih.gov For example, 8-hydroxyquinoline (B1678124) is converted to 8-hydroxyquinoline-5-sulfonyl chloride by reacting it directly with chlorosulfonic acid at room temperature. nih.gov This resulting sulfonyl chloride is a key intermediate for creating a library of sulfonamide derivatives.
Once the sulfonyl chloride is obtained, it can be readily reacted with a wide range of primary or secondary amines to form the corresponding sulfonamides . organic-chemistry.org These reactions are typically carried out in an anhydrous solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.gov This modular approach allows for the synthesis of a diverse array of N-substituted 8-methylisoquinoline-5-sulfonamides.
Table 2: Synthesis of Quinoline-5-sulfonamides from Sulfonyl Chloride
| Sulfonyl Chloride Precursor | Amine | Solvent | Product | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylene-containing amines | Anhydrous acetonitrile | 8-Hydroxyquinoline-5-sulfonamides | nih.gov |
| Aromatic Sulfonyl Chlorides | Various amines | Dichloromethane | N-substituted sulfonamides | organic-chemistry.org |
The direct conversion of sulfonic acids or their salts to sulfonamides under microwave irradiation has also been reported as an efficient, high-yielding method with good functional group tolerance. organic-chemistry.org
Strategies for Functionalization on the Isoquinoline Ring System
Beyond derivatization of the sulfonic acid group, the isoquinoline ring itself can be further modified. A particularly relevant strategy for this compound is the functionalization of the C8-methyl group.
Recent advances in C-H activation chemistry have provided powerful tools for modifying alkyl groups attached to heterocyclic rings. While much of this research has focused on the 8-methylquinoline (B175542) scaffold, the principles are directly applicable to the isoquinoline system. Rhodium(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines has been used to introduce various functional groups, including amides and alkyl groups, onto the methyl carbon. researchgate.netresearchgate.net These reactions proceed with high regioselectivity and can be performed under relatively mild conditions. researchgate.net Applying such catalytic systems to this compound or its derivatives could provide a route to novel compounds functionalized at the 8-methyl position.
Table 3: C(sp³)–H Functionalization of 8-Methylquinolines (Applicable to Isoquinoline Analogues)
| Substrate | Catalyst | Reagent | Functionalization | Reference |
|---|---|---|---|---|
| 8-Methylquinolines | Rh(III) complex | N-hydroxyphthalimides | C-H Amidation | researchgate.net |
| 8-Methylquinolines | Rh(III) complex | Isocyanates | C-H Aminocarbonylation | researchgate.net |
| 8-Methylquinolines | Cp*Rh complex | α-Diazocarbonyl compounds | C-H Alkylation | researchgate.net |
Coordination Chemistry of 8 Methylisoquinoline 5 Sulfonic Acid
Ligand Design Principles for Isoquinoline (B145761) Sulfonic Acids
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. For isoquinoline sulfonic acids, several key principles guide their design and application as effective ligands.
The isoquinoline moiety itself is a robust scaffold, featuring a nitrogen atom within an aromatic system that can readily coordinate to a metal center. amerigoscientific.com The presence of the sulfonic acid group at the 5-position significantly enhances the water solubility of the ligand and its metal complexes, a crucial feature for applications in aqueous media. uc.ptuci.edu This functional group, being a strong electron-withdrawing group, can also influence the electronic properties of the isoquinoline ring system, thereby modulating the ligand's affinity for different metal ions.
Substituents on the isoquinoline ring play a pivotal role in fine-tuning the ligand's properties. In the case of 8-Methylisoquinoline-5-sulfonic acid, the methyl group at the 8-position introduces both steric and electronic effects. Compared to the well-studied 8-hydroxyquinoline-5-sulfonic acid, the methyl group is less electron-donating than the hydroxyl group but introduces steric bulk in proximity to the nitrogen donor atom. This steric hindrance can influence the coordination geometry and the stability of the resulting metal complexes. The design principles often involve balancing the electronic effects, which govern the strength of the metal-ligand bond, with the steric factors that dictate the spatial arrangement of the ligands around the metal ion.
The selection of specific substituents allows for the tailoring of ligands for particular applications. For instance, the introduction of fluorophores can lead to fluorescent sensors, while catalytically active sites can be incorporated for applications in catalysis. The general design strategy involves creating a ligand that not only binds strongly and selectively to a target metal ion but also imparts the desired functionality to the resulting complex.
Formation of Metal-Ligand Complexes
The interaction of this compound with metal ions in solution leads to the formation of coordination complexes. The formation and stability of these complexes are governed by factors such as the nature of the metal ion, the pH of the solution, and the solvent system.
Coordination Modes and Geometries
Based on the coordination behavior of analogous 8-substituted quinoline (B57606) and isoquinoline ligands, this compound is expected to act as a bidentate ligand. Coordination to a metal ion would likely occur through the nitrogen atom of the isoquinoline ring and the oxygen atom of the deprotonated sulfonic acid group, forming a stable five-membered chelate ring. However, it is also possible that the sulfonic acid group primarily serves to enhance solubility and that coordination occurs through the nitrogen atom and another donor atom if present, or that it acts as a monodentate ligand through the nitrogen atom.
Studies on the closely related 8-hydroxyquinoline-5-sulfonic acid (8-HQS) have shown that it typically coordinates as a bidentate ligand through the hydroxyl oxygen and the quinoline nitrogen. uc.ptrsc.org For this compound, the absence of the hydroxyl group means the coordination will be different. It is plausible that it coordinates as a bidentate ligand through the isoquinoline nitrogen and an oxygen atom of the sulfonate group.
The stoichiometry of the resulting complexes would depend on the coordination number and preferred geometry of the metal ion. For instance, with octahedral metal ions, complexes with a 1:2 or 1:3 metal-to-ligand ratio (e.g., [M(L)₂] or [M(L)₃]) could be formed. For square planar or tetrahedral metals, 1:2 complexes are common. The geometry of these complexes will be influenced by the steric bulk of the methyl group at the 8-position, which may favor less crowded arrangements. For example, in a [M(L)₂] complex, a trans arrangement of the ligands might be preferred to minimize steric clashes between the methyl groups.
| Potential Coordination Complex | Plausible Geometry | Metal-to-Ligand Ratio |
| [M(8-Methylisoquinoline-5-sulfonate)₂] | Octahedral (with solvent) or Square Planar | 1:2 |
| [M(8-Methylisoquinoline-5-sulfonate)₃] | Octahedral | 1:3 |
Spectroscopic Signatures of Metal Complexes
The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.
UV-Visible Spectroscopy: Coordination of the ligand to a metal ion is expected to cause shifts in the electronic absorption bands of the isoquinoline chromophore. These shifts, often to longer wavelengths (bathochromic shift), are indicative of the alteration of the electronic structure of the ligand upon complexation. The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) is also possible, providing further evidence of complex formation.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the C=N bond in the isoquinoline ring and the S=O bonds in the sulfonic acid group are expected to shift. A shift in the S=O stretching vibrations would confirm the involvement of the sulfonate group in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons on the isoquinoline ring, particularly those near the nitrogen atom and the methyl group, would be affected by coordination to a paramagnetic or diamagnetic metal ion.
Fluorescence Spectroscopy: While isoquinoline itself has some fluorescent properties, the formation of metal complexes can significantly enhance or quench this fluorescence. uci.edumdpi.com This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced quenching, is highly dependent on the nature of the metal ion. Heavy metal ions, for instance, often lead to quenching of fluorescence. The changes in fluorescence intensity and wavelength upon metal binding form the basis for the development of fluorescent sensors.
| Spectroscopic Technique | Expected Signature of Complexation |
| UV-Visible | Shift in absorption bands (typically bathochromic), appearance of new charge-transfer bands. |
| Infrared (IR) | Shift in the vibrational frequencies of C=N and S=O bonds. |
| NMR | Changes in the chemical shifts of protons and carbons near the coordination sites. |
| Fluorescence | Enhancement or quenching of the ligand's intrinsic fluorescence. |
Applications in Catalysis and Sensing
The unique properties of metal complexes derived from isoquinoline sulfonic acids make them promising candidates for applications in catalysis and chemical sensing.
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The sulfonic acid group in this compound can serve a dual purpose in catalysis. Firstly, it enhances the solubility of the catalyst in polar solvents, which is advantageous for homogeneous catalysis in aqueous or biphasic systems, facilitating catalyst recovery. Secondly, the sulfonic acid group itself can act as a Brønsted acid catalyst.
Metal complexes of this ligand could function as catalysts in a variety of organic transformations. The isoquinoline nitrogen can stabilize the metal center, while the electronic and steric properties imparted by the methyl and sulfonate groups can influence the catalytic activity and selectivity. For instance, these complexes could potentially be used in oxidation, reduction, or carbon-carbon bond-forming reactions.
For heterogeneous catalysis, the ligand or its pre-formed metal complex can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. researchgate.net The sulfonic acid group can facilitate this immobilization through covalent bonding or strong ionic interactions. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
Fluorescent Probes and Sensing Mechanisms (excluding clinical detection)
As mentioned earlier, the fluorescence of isoquinoline derivatives can be modulated by the presence of metal ions. This property can be exploited to develop fluorescent probes for the detection of specific metal ions in environmental or industrial samples. The sensing mechanism typically relies on the selective binding of the target metal ion to the ligand, which results in a measurable change in the fluorescence signal (either "turn-on" or "turn-off").
The selectivity of the probe for a particular metal ion is determined by the design of the ligand's binding pocket, including the nature and spatial arrangement of the donor atoms and any steric constraints. The methyl group in this compound could play a role in enhancing selectivity by introducing steric hindrance that favors binding to metal ions of a particular size.
The sensing mechanism often involves processes such as:
Chelation-Enhanced Fluorescence (CHEF): Binding to the metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence intensity.
Photoinduced Electron Transfer (PET): In the free ligand, a photoexcited electron may be transferred to a quencher moiety, resulting in low fluorescence. Upon metal binding, this PET process can be inhibited, leading to a "turn-on" fluorescence response.
Förster Resonance Energy Transfer (FRET): This mechanism involves energy transfer between a donor and an acceptor fluorophore, which can be modulated by the binding of a metal ion.
These sensing mechanisms allow for the development of highly sensitive and selective methods for the detection of metal ions without the need for complex instrumentation.
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 8-Methylisoquinoline-5-sulfonic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, each unique proton in the molecule produces a signal at a specific chemical shift (δ), measured in parts per million (ppm). The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the isoquinoline (B145761) ring and the methyl group. The protons on the aromatic ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing, which would further shift the signals of adjacent protons downfield. The three protons of the methyl group (-CH₃) at the C8 position would appear as a sharp singlet in the upfield region (around δ 2.5-3.0 ppm) chemicalbook.com. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent, making its observation variable.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine signals are expected for the isoquinoline core and one for the methyl group. The carbons of the aromatic rings would resonate in the δ 120-150 ppm range. The carbon atom (C5) directly attached to the electron-withdrawing sulfonic acid group would be significantly deshielded and appear at a higher chemical shift. Conversely, the methyl carbon would appear at a much lower chemical shift, typically in the δ 15-25 ppm range.
The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of every proton and carbon, confirming the connectivity and substitution pattern of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~9.0-9.2 | ~150-155 |
| C3 | ~7.8-8.0 | ~120-125 |
| C4 | ~8.2-8.4 | ~135-140 |
| C5 | - | ~130-135 |
| C6 | ~8.0-8.2 | ~125-130 |
| C7 | ~7.6-7.8 | ~128-132 |
| C8 | - | ~140-145 |
| C4a | - | ~130-135 |
| C8a | - | ~130-135 |
| 8-CH₃ | ~2.7-2.9 (singlet) | ~20-25 |
| 5-SO₃H | Variable, broad | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and studying intermolecular interactions.
FT-IR Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. The key functional groups in this compound would produce characteristic absorption bands.
O-H Stretch: The sulfonic acid O-H group will exhibit a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of strongly hydrogen-bonded acidic protons researchgate.net.
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) irphouse.com.
S=O Stretches: The sulfonate group (-SO₃) is the most prominent feature. It will show strong and characteristic asymmetric and symmetric stretching bands, typically found near 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.
C=C and C=N Stretches: The stretching vibrations of the isoquinoline ring's C=C and C=N bonds will produce a series of sharp bands of variable intensity in the 1450-1625 cm⁻¹ region scialert.net.
S-O Stretch: A band corresponding to the S-O single bond stretch is expected in the 700-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in Raman spectra, which can be very useful for characterizing the isoquinoline core. While the O-H stretch is typically weak in Raman, the S=O and aromatic C-H stretching vibrations are readily observable.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on general principles.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | Sulfonic Acid (-SO₃H) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | Isoquinoline Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2960 | Medium |
| C=C / C=N Stretches | Isoquinoline Ring | 1450 - 1625 | Medium to Strong, Sharp |
| S=O Asymmetric Stretch | Sulfonate (-SO₃) | 1250 - 1120 | Strong |
| S=O Symmetric Stretch | Sulfonate (-SO₃) | 1080 - 1010 | Strong |
Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Determination and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z value of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₉NO₃S) by distinguishing its exact mass from other combinations of atoms that might have the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of C, H, N, O, and S.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for polar and ionic molecules like sulfonic acids. In positive ion mode, the molecule would likely be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, it would be detected as the deprotonated molecular ion [M-H]⁻, which is often more stable and intense for acidic compounds researchgate.net.
Fragmentation Pathways: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information. For this compound, a characteristic fragmentation pathway would be the loss of the sulfonic acid group. A common fragmentation for sulfonic acids is the loss of SO₃ (80 Da) or HSO₃ (81 Da) researchgate.net. This would result in a prominent fragment ion corresponding to the 8-methylisoquinoline (B3029354) cation. Further fragmentation of the isoquinoline ring could also occur, providing additional structural confirmation chemguide.co.uklibretexts.orglibretexts.org.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Solid-State Structure: The analysis would confirm the planarity of the isoquinoline ring system and determine the geometry of the sulfonic acid group relative to the ring.
Photophysical Properties and Time-Dependent Density Functional Theory (TD-DFT) Investigations
Investigating the photophysical properties of this compound involves studying its interaction with light, specifically its absorption and emission characteristics. These experimental findings can be rationalized and further explored using computational methods like Time-Dependent Density Functional Theory (TD-DFT).
Photophysical Properties: The UV-Visible absorption spectrum of the compound is expected to show characteristic bands corresponding to π→π* electronic transitions within the aromatic isoquinoline system. The position and intensity of these absorption maxima (λ_max) would be sensitive to the solvent environment. Many isoquinoline derivatives are known to be fluorescent, meaning they emit light after being excited by UV radiation. An investigation would characterize its fluorescence emission spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime.
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a computational quantum mechanical method used to predict the electronic absorption spectra of molecules mdpi.com. By modeling the molecule in silico, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption wavelengths seen experimentally. These calculations provide insight into the nature of the transitions, for example, by visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) involved. Such theoretical investigations can help assign the observed spectral bands and understand how structural modifications or solvent effects influence the photophysical properties of this compound.
Computational and Theoretical Studies of 8 Methylisoquinoline 5 Sulfonic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Predictions
No dedicated studies employing Density Functional Theory (DFT) or ab initio methods to specifically predict the electronic structure and reactivity of 8-Methylisoquinoline-5-sulfonic acid have been identified in the current body of scientific literature. Such calculations would typically provide insights into molecular orbital energies (HOMO, LUMO), electrostatic potential surfaces, and reactivity indices, which are fundamental for understanding the compound's chemical behavior.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
There is no available research that has utilized molecular dynamics (MD) simulations to investigate the behavior of this compound in solution. MD studies are crucial for understanding how a molecule interacts with solvents and other solutes, providing information on solvation shells, diffusion coefficients, and the nature of intermolecular forces, none of which have been computationally explored for this specific compound.
Energetic and Mechanistic Studies of Reaction Pathways
Energetic and mechanistic studies detailing the reaction pathways involving this compound are not present in the reviewed literature. Theoretical investigations in this area would typically map potential energy surfaces for various reactions, identify transition states, and calculate activation energies, thereby elucidating the mechanisms of its formation or subsequent chemical transformations.
Prediction of Spectroscopic Parameters and Photophysical Behavior
Computational predictions of spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) and the photophysical behavior of this compound have not been reported. These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic transitions that govern the compound's interaction with light.
Applications in Advanced Materials Science Research
Integration into Polymer Matrices and Composite Materials
The incorporation of functional molecules like 8-methylisoquinoline-5-sulfonic acid into polymer matrices is a key strategy for creating advanced composite materials with tailored properties. The sulfonic acid group is particularly effective for this purpose, as it can form strong ionic or hydrogen bonds with polymer backbones, enhancing compatibility and stability.
Detailed research findings on the analogous compound, 8-hydroxyquinoline-5-sulfonic acid (SQ), show its successful integration into biocompatible polymer blends. For instance, novel fibrous materials have been fabricated by electrospinning solutions of poly(vinyl alcohol) (PVA) and chitosan (Ch) containing SQ. mdpi.comscilit.comresearchgate.net In these composites, the sulfonic acid group of SQ can form ionic interactions with the amine groups of chitosan, facilitating uniform dispersion and creating a stable, functional material. mdpi.com The resulting PVA/Ch/SQ fibrous mats exhibit desirable properties for biomedical applications. mdpi.comresearchgate.net
Similarly, new chelating copolymers have been synthesized through the condensation reaction of 8-hydroxyquinoline-5-sulfonic acid with poly(vinyl chloride) (PVC). sciencepublishinggroup.com This process creates a functionalized resin where the quinoline (B57606) moiety is chemically bonded to the polymer chain, capable of chelating various metal ions. sciencepublishinggroup.com
Based on these findings, this compound is expected to be an excellent candidate for similar applications. The replacement of the hydroxyl group with a methyl group may slightly reduce the molecule's polarity but would not impede its ability to be integrated into polymer matrices via its sulfonic acid group. The resulting composites could be explored for applications in sensors, catalytic systems, or materials with specific optical properties.
| Quinoline Derivative | Polymer Matrix | Fabrication Method | Key Finding/Application | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline-5-sulfonic acid (SQ) | Poly(vinyl alcohol)/Chitosan (PVA/Ch) | Electrospinning | Successfully fabricated novel fibrous materials for potential biomedical use. | mdpi.comscilit.com |
| 8-Hydroxyquinoline-5-sulfonic acid | Poly(vinyl chloride) (PVC) | Condensation Reaction | Created a new chelating resin with high selectivity for certain metal ions. | sciencepublishinggroup.com |
| Poly(8-hydroxyquinoline-p-styrene sulphonate) | Styrene | Radical Polymerization | Synthesized a new polymer with controlled release properties. | researchgate.net |
| 5-Nitro-8-hydroxyquinoline | Cellulose Acetate (CA) / PVP | Electrospinning/Electrospraying | Developed fibrous mats with antioxidant and antimicrobial activities. | mdpi.com |
Role in Supramolecular Assemblies and Coordination Polymers
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, while coordination polymers are formed by linking metal ions with organic ligands. polimi.itthno.org this compound is well-suited to act as a ligand in such systems due to its distinct functional groups: the nitrogen atom in the isoquinoline (B145761) ring acts as a Lewis base, and the sulfonate group provides a versatile coordination site. researchgate.net
Research on related isoquinoline derivatives has demonstrated their utility in forming diverse coordination polymers. For example, isoquinoline-5-carboxylic acid has been used to synthesize two-dimensional coordination polymers with Cu(II) ions. polimi.it The structure of these materials is highly dependent on the reaction conditions, showcasing the tunability of such systems. polimi.it The sulfonic acid group, like the carboxylic acid group, is an effective linker for creating robust metal-organic frameworks (MOFs) and coordination polymers. researchgate.net MOFs built with sulfonate ligands are noted for creating highly polar pore surfaces, which can be advantageous for applications in proton conductivity and chemical separation.
The presence of the methyl group at the 8-position in this compound could introduce steric influences that direct the geometry of the resulting coordination polymer, potentially leading to novel topologies and properties. The combination of the N-donor site and the sulfonate group allows it to act as a heteroditopic or bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. These materials are of great interest for applications in gas storage, catalysis, and sensing. researchgate.net
| Ligand | Metal Ion(s) | Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|---|
| Isoquinoline-5-carboxylic acid | Cu(II) | 2D | Octahedral Cu(II) centers linked by carboxylate groups. | polimi.it |
| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Cu(II), Co(II) | N/A (Discrete Complexes) | Bidentate ligand coordinating at a 2:1 ratio with the metal. | mdpi.com |
| Mixed ligands including a sulfonic acid derivative | Zn(II), Cu(II) | N/A | Formation of structures with extensive hydrogen bonding. | doi.org |
| 8-Hydroxyquinoline-5-sulfonic acid | Co(II) | N/A (Complex on Graphene) | Forms a complex that acts as a nanocatalytic platform. | rsc.org |
Surface Modification and Adsorption Studies (e.g., corrosion inhibition mechanisms)
The ability of quinoline, isoquinoline, and their derivatives to adsorb onto metal surfaces makes them highly effective corrosion inhibitors. researchgate.netasrjetsjournal.orgelectrochemsci.org This action is primarily attributed to the interaction between the π-electrons of the aromatic rings and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal. This interaction leads to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. electrochemsci.org
Studies on various quinoline and isoquinoline derivatives have elucidated this mechanism. For instance, 1-methylisoquinoline has been shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid, with its efficiency increasing with concentration. asrjetsjournal.org The adsorption process involves the inhibitor molecules displacing water molecules from the metal surface and forming a stable, adsorbed layer. The presence of substituent groups on the isoquinoline ring significantly influences the inhibition efficiency. The sulfonic acid group in this compound is expected to enhance its solubility in aqueous corrosive media and could also participate in the adsorption process, particularly on positively charged metal surfaces. nih.gov The methyl group, being electron-donating, can increase the electron density on the isoquinoline ring system, thereby strengthening the adsorption onto the metal surface and improving inhibition performance. researchgate.net
The adsorption mechanism can be characterized as physisorption (electrostatic interaction), chemisorption (covalent bonding), or a mixture of both. First-principles DFT simulations of quinoline on metal surfaces show that it tends to adsorb in a flat-lying orientation on platinum-group metals, maximizing the interaction of the π-system with the surface. ethz.ch This strong adsorption is the basis for the corrosion inhibition effect. Therefore, this compound is a promising candidate for use in corrosion protection formulations and for the functionalization of surfaces to impart specific chemical properties. researchgate.netresearchgate.net
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 1-Methylisoquinoline | Mild Steel | 1 M HCl | >90% (at 600 ppm) | asrjetsjournal.org |
| 5-Benzyl-8-propoxyquinoline | Q235 Steel | H₂SO₄ | 97.7% | electrochemsci.org |
| Various Quinoline Derivatives | P110 Steel | 20% HCl | 99.9% (at 0.1% conc.) | researchgate.net |
| Isoquinoline derivatives | Mild Steel | 1 M HCl | Not specified | researchgate.net |
Analytical Chemistry Research Applications of 8 Methylisoquinoline 5 Sulfonic Acid
Chromatographic Separation and Detection Methodologies
There is no available scientific literature detailing the use of 8-Methylisoquinoline-5-sulfonic acid in chromatographic separation or as a component in detection methodologies.
Use as a Research Reagent or Reference Standard
There is no available information to suggest that this compound is used as a research reagent or a reference standard in analytical chemistry.
Exploration of Biological Activity and Structure Activity Relationships Sar at a Mechanistic Level
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
No specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for 8-Methylisoquinoline-5-sulfonic acid are available in the current scientific literature. Such studies are crucial for understanding how the chemical structure of a compound, including the methyl group at the 8th position and the sulfonic acid group at the 5th position of the isoquinoline (B145761) ring, influences its biological activity. Without experimental data, no models correlating its structural features with specific biological outcomes have been developed.
Enzyme Inhibition Mechanisms
There is no available research detailing the enzyme inhibition mechanisms of this compound. Investigations into which enzymes this compound may inhibit, its potency (e.g., IC50 values), and the nature of the inhibition (e.g., competitive, non-competitive) have not been published.
Molecular Interactions with Biological Targets (excluding clinical efficacy)
Detailed studies on the molecular interactions of this compound with specific biological targets such as proteins, nucleic acids, or receptors are absent from the scientific record. Consequently, there is no information on its binding modes, affinity, or the specific molecular pathways it might influence.
Antimicrobial, Antifungal, and Anticancer Activity Mechanisms (focus on cellular pathways, not clinical trials)
There is a lack of published data on the antimicrobial, antifungal, or anticancer activities of this compound. Therefore, no information exists regarding its potential mechanisms of action on a cellular level, such as the disruption of microbial cell walls, inhibition of fungal metabolic pathways, or induction of apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 8-methylisoquinoline-5-sulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The primary synthesis involves sulfonation of 8-methylisoquinoline using concentrated sulfuric acid under controlled temperatures (60–80°C). Alternative routes include diazotization followed by sulfonic acid group introduction . Yield optimization requires precise stoichiometric ratios (e.g., 1:3 molar ratio of isoquinoline to sulfonating agent) and inert atmospheres to minimize side reactions like over-sulfonation. Post-synthesis purification via recrystallization in ethanol-water mixtures is recommended to achieve ≥85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies sulfonic acid (-SO₃H) stretches at 1030–1150 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹ .
- ¹H-NMR : Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm, while the methyl group resonates as a singlet near δ 2.5 ppm .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 226.2 confirms the molecular formula C₁₀H₉NO₃S .
Q. How is this compound utilized in metal ion analysis?
- Methodological Answer : The compound forms stable, colored complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via its sulfonic acid and quinoline moieties. For spectrophotometric determination:
Prepare a 0.1 mM solution in acetate buffer (pH 4.5).
Add metal ions and measure absorbance at λₐᵦₛ = 420–450 nm.
Use calibration curves with detection limits as low as 0.1 µM for Fe³⁺ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Conflicting stability profiles (e.g., decomposition at pH >7 vs. stability up to pH 9) may arise from differences in sample preparation or analytical methods. To address this:
- Conduct parallel stability studies using standardized buffers (e.g., phosphate, borate) and HPLC-UV quantification.
- Compare degradation kinetics (t₉₀) under controlled light/temperature conditions .
- Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic changes .
Q. What experimental design considerations are critical for optimizing this compound’s selectivity in multi-metal systems?
- Methodological Answer : In complex matrices (e.g., environmental samples with competing ions like Al³⁺ or Zn²⁺):
- Use masking agents (e.g., EDTA for Ca²⁺, F⁻ for Al³⁺) to suppress interference.
- Employ chemometric tools (e.g., partial least squares regression) to deconvolute overlapping spectral signals .
- Validate selectivity via spike-recovery tests (target: 90–110% recovery) .
Q. How can computational modeling enhance the understanding of this compound’s reactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions, identifying reactive sites for sulfonic acid group substitution.
- Simulate metal-ligand binding energies to predict complex stability trends (e.g., higher affinity for Fe³⁺ vs. Cu²⁺) .
- Compare simulated IR/NMR spectra with experimental data to validate models .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Discrepancies (e.g., solubility in DMSO vs. DMF) may reflect impurities or hydration states. To reconcile:
Characterize solvent purity via Karl Fischer titration (<0.01% H₂O).
Use dynamic light scattering (DLS) to detect aggregate formation in solution.
Report solubility as g/100 mL ± SD across three independent replicates .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Variability >10% often stems from trace metal contamination or inconsistent heating rates. Mitigation steps:
- Use high-purity reagents (≥99.9%) and quartz glassware to avoid metal leaching.
- Implement automated temperature control (±0.5°C) during sulfonation.
- Document reaction parameters (e.g., stirring speed, cooling rate) in detail for reproducibility .
Application-Oriented Questions
Q. Can this compound be integrated into hybrid materials for catalytic applications?
- Methodological Answer : Yes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
